molecular formula C22H25ClO7 B12814141 5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Cat. No.: B12814141
M. Wt: 436.9 g/mol
InChI Key: MCIACXAZCBVDEE-UHFFFAOYSA-N
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Description

5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes multiple hydroxyl groups and a chlorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the dioxabicyclo[3.2.1]octane structure.

    Introduction of the hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Attachment of the chlorinated aromatic ring: This step involves a Friedel-Crafts alkylation reaction, where the chlorinated aromatic ring is attached to the bicyclic core using a Lewis acid catalyst like aluminum chloride.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state, such as a cyclohexane derivative.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced aromatic or aliphatic derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology

    Biochemical studies: It is used in studies involving enzyme interactions and metabolic pathways due to its unique structure and functional groups.

Medicine

    Pharmaceutical development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and functional diversity.

Mechanism of Action

The mechanism of action of 5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dapagliflozin: A similar compound with a related structure, used as an antidiabetic agent.

    Empagliflozin: Another related compound with similar therapeutic applications.

Uniqueness

5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

IUPAC Name

5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3

InChI Key

MCIACXAZCBVDEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Origin of Product

United States

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